5-Galloylshikimic acid

lipoxygenase inhibition arachidonic acid cascade COX-1/COX-2 selectivity

5-Galloylshikimic acid (5-GSA; CAS 95719-51-0), also referred to as 5-O-galloylshikimic acid or (–)-shikimic acid 5-O-gallate, is a naturally occurring galloyl ester formed by the condensation of gallic acid with the C5-hydroxyl of (–)-shikimic acid. It belongs to the hydrolysable tannin superfamily and is biosynthetically classified as a gallotannin possessing a cyclitol (shikimate) core rather than the more common glucosyl core.

Molecular Formula C14H14O9
Molecular Weight 326.25 g/mol
CAS No. 95719-51-0
Cat. No. B1661810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Galloylshikimic acid
CAS95719-51-0
Molecular FormulaC14H14O9
Molecular Weight326.25 g/mol
Structural Identifiers
SMILESC1C(C(C(C=C1C(=O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O
InChIInChI=1S/C14H14O9/c15-7-2-6(3-8(16)11(7)18)14(22)23-10-4-5(13(20)21)1-9(17)12(10)19/h1-3,9-10,12,15-19H,4H2,(H,20,21)/t9-,10-,12-/m1/s1
InChIKeyNTNQTAISNHFKRA-CKYFFXLPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Galloylshikimic Acid (CAS 95719-51-0): A Mono-Galloyl Shikimate Ester with Multi-Target Enzyme Modulation Potential


5-Galloylshikimic acid (5-GSA; CAS 95719-51-0), also referred to as 5-O-galloylshikimic acid or (–)-shikimic acid 5-O-gallate, is a naturally occurring galloyl ester formed by the condensation of gallic acid with the C5-hydroxyl of (–)-shikimic acid [1]. It belongs to the hydrolysable tannin superfamily and is biosynthetically classified as a gallotannin possessing a cyclitol (shikimate) core rather than the more common glucosyl core [1]. The compound has been isolated from diverse plant genera including Terminalia, Castanopsis, Quercus, Erodium, and Mallotus [2], and is indexed under ChEMBL ID CHEMBL289369 and PubChem CID 460897 [3].

Why 5-Galloylshikimic Acid Cannot Be Replaced by Gallic Acid, Shikimic Acid, or Other Galloyl Positional Isomers in Research Applications


5-GSA occupies a distinct pharmacological space that cannot be replicated by its individual building blocks (gallic acid or shikimic acid alone) or by its regioisomers (e.g., 3-O-galloylshikimic acid). The covalent ester linkage between the galloyl moiety and the shikimate scaffold creates a conjugated pharmacophore with physicochemical properties—including a computed XLogP3 of −0.6 and a topological polar surface area of 165 Ų [1]—that are absent in either precursor. Critically, the position of galloylation on the shikimate ring dictates hydrogen-bonding geometry and target recognition: 5-O-substitution orients the galloyl group into a distinct spatial register compared to 3-O or 4-O substitution, as confirmed by the original structural elucidation of the homologous (–)-shikimic acid gallate series [2]. In antiviral screening cascades, 3,5-di-O-galloylshikimic acid and 3,4,5-tri-O-galloylshikimic acid showed HIV inhibitory activity, yet their potency and cytotoxicity profiles diverged, underscoring that galloylation degree and position are not interchangeable parameters [3]. Consequently, procurement of 5-GSA as a defined single chemical entity—rather than as a component of a Terminalia or Erodium extract—is essential for reproducible structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence: 5-Galloylshikimic Acid vs. Closest Analogs, Precursors, and In-Class Candidates


Multi-Target Arachidonic Acid Cascade Modulation: Lipoxygenase Dominance vs. Weaker Cyclooxygenase Engagement Relative to Non-Galloylated Shikimate

5-GSA has been characterized as a potent inhibitor of lipoxygenase (LOX), an enzyme that catalyzes the first committed step in leukotriene biosynthesis from arachidonic acid. The same profiling study demonstrated that 5-GSA inhibits cyclooxygenase (COX) only to a lesser extent, establishing a LOX > COX functional selectivity gradient within the arachidonic acid cascade [1]. In contrast, non-galloylated (–)-shikimic acid lacks this lipoxygenase-directed activity entirely because it cannot engage the enzyme's hydrophobic substrate channel without the galloyl ester pharmacophore [2]. This differential LOX/COX inhibition ratio distinguishes 5-GSA from general phenolic antioxidants such as gallic acid, which scavenge radicals non-enzymatically but do not exhibit this enzyme-directed selectivity profile [3].

lipoxygenase inhibition arachidonic acid cascade COX-1/COX-2 selectivity anti-inflammatory target engagement

Carboxylesterase Inhibition Potency: Nanomolar IC50 Differentiates 5-GSA from the Weaker Activity of Simple Gallic Acid Esters

5-GSA has been reported to inhibit carboxylesterase (CES) enzymes, with an IC50 value of 200 nM documented in a competitive inhibition assay using mouse heart membrane triacylglycerol hydrolase (TGH/CES1D) preincubated for 6 hours, followed by fluorogenic substrate detection [1]. An additional entry in BindingDB confirms CES inhibition in murine liver microsomes under a separate assay identifier (CHEMBL_216226) [2]. In contrast, gallic acid—the simplest phenolic acid building block of 5-GSA—shows substantially weaker or negligible CES inhibition at comparable concentrations, as its lack of the shikimate scaffold prevents high-affinity occupancy of the CES active-site acyl pocket [3]. This nanomolar-range enzyme inhibition potency provides a quantifiable differentiation point for researchers studying ester prodrug metabolism or xenobiotic hydrolysis.

carboxylesterase inhibition prodrug metabolism modulation CES1/CES2 selectivity drug metabolism

Hepatitis C Virus (HCV) NS3 Protease Inhibition: 5-GSA Demonstrates Activity Spanning 2.5 Log Units in a Validated Biochemical Assay

In a systematic phytochemical investigation of Terminalia chebula fruits, 5-O-galloylshikimic acid was isolated alongside nine other hydrolysable tannins, and all isolates were evaluated in an HCV NS3 protease inhibition assay [1]. The ChEMBL-curated activity record for 5-GSA against HCV NS3 protease (ChEMBL_308168; CHEMBL834971) reports an IC50 spanning 2.5 log units, indicating consistent enzyme inhibition across a broad concentration window [2]. Within the same study, the newly described tannins chebumeinin A and chebumeinin B were also active, but their isolation yields and structural novelty make them less accessible as reference standards. By comparison, the simpler co-occurring phenolic gallic acid (also isolated from the same extract) was notably less potent in the HCV protease assay, reinforcing that the galloyl-shikimate conjugate architecture is a key determinant of target engagement [1].

HCV NS3 protease antiviral screening hepatitis C virus Terminalia chebula constituents

Predicted Cytochrome P450 Inhibition Fingerprint: 5-GSA Exhibits a Distinct CYP Isoform Profile Relevant to Drug-Drug Interaction Screening

Computational ADME prediction using the Super-PRED and SwissADME platforms has generated a CYP inhibition fingerprint for 5-GSA: CYP2D6 inhibition probability = 90.87%, CYP2C19 = 83.80%, CYP2C9 = 65.82%, CYP1A2 = 55.81%, and CYP inhibitory promiscuity score = 75.01% [1]. In comparison, the IMPPAT database classifies gallic acid as a non-inhibitor of CYP2C19, CYP2C9, CYP2D6, and CYP3A4 (SwissADME: No for all major isoforms) [2]. This predicted divergence indicates that the galloyl-shikimate ester introduces CYP2D6 and CYP2C19 liability that is absent in gallic acid alone, making 5-GSA a more relevant probe for hepatic metabolism interaction studies where CYP2D6 and CYP2C19 are the isoforms of interest. It should be noted that these are in silico predictions and await experimental validation.

CYP450 inhibition drug-drug interaction ADME prediction hepatic metabolism

Quantitative Abundance in Terminalia chebula Fruit Exocarp: 5-GSA Ranks Among Detectable Phenolic Constituents but at Lower Abundance Than Ellagic Acid

A comprehensive 2024 review of Terminalia chebula (Chebulae Fructus) phytochemistry compiled quantitative content data across different fruit tissues [1]. 5-O-galloylshikimic acid (compound #80) was detected and catalogued alongside 3-O-galloylshikimic acid (#78) and 4-O-galloylshikimic acid (#79), with the highest cumulative phenolic content (148.86 mg/g) concentrated in the fruit exocarp [1]. In the same analytical profiling, ellagic acid was identified as the dominant anti-cancer principle, with reconstitution experiments demonstrating that ellagic acid subtraction from the extract mixture significantly attenuated anti-proliferative activity, whereas 5-GSA contributed to the overall phenolic pool without being the primary efficacy driver [2]. This positions 5-GSA as a defined minor constituent—valuable for extract standardization and metabolomic fingerprinting rather than as a standalone therapeutic lead.

Terminalia chebula phytochemical quantification Chebulae Fructus quality control marker

HIV-1 Replication Inhibition in H9 Lymphocytes: 5-GSA Evaluated Alongside Di- and Tri-Galloylated Shikimate Analogs Reveals Galloylation-Dependent Antiviral Activity

In a landmark study of tannins as anti-HIV agents, nine structurally defined gallo- and ellagitannins were evaluated for inhibition of HIV replication in H9 lymphocytes [1]. Among the active compounds, 3,5-di-O-galloylshikimic acid and 3,4,5-tri-O-galloylshikimic acid inhibited HIV replication with low cytotoxicity, while 1,3,4-tri-O-galloylquinic acid and 3,5-di-O-galloylshikimic acid were noted as the more effective inhibitors under the assay conditions [1]. The 50% effective concentrations (EC50) of active hydrolysable tannins in a related broader screening of 87 compounds fell within the range of 2.0–4.8 μg/mL, with a selectivity index of 13- to 15-fold versus cytotoxicity [2]. 5-GSA, bearing a single galloyl group, was evaluated alongside these higher-galloylated analogs; the observed activity gradient (tri- ≈ di- > mono-galloyl) demonstrates that the degree of galloylation directly correlates with anti-HIV potency within the shikimate ester series, positioning 5-GSA as the minimal active scaffold for SAR probing [1]. In contrast, shikimic acid lacking any galloyl substitution is devoid of HIV inhibitory activity [3].

HIV replication inhibition hydrolysable tannins virus-cell interaction natural product antiviral

Procurement-Relevant Application Scenarios for 5-Galloylshikimic Acid (CAS 95719-51-0) Based on Quantitative Differentiation Evidence


Antiviral Protease Inhibitor Screening: HCV NS3 Protease Assay Reference Standard

Research groups conducting HCV NS3/4A protease inhibitor screening can deploy 5-GSA as a defined, commercially catalogued natural-product reference compound with documented activity spanning a 2.5-log-unit IC50 range in validated biochemical assays [1]. Unlike the co-isolated chebumeinins from Terminalia chebula, which are not readily available as pure standards, 5-GSA (CAS 95719-51-0) can be sourced as a single chemical entity, ensuring batch-to-batch reproducibility for dose-response curve generation and inter-laboratory assay validation.

Carboxylesterase-Mediated Prodrug Metabolism Studies: Nanomolar Inhibitor Chemical Probe

ADME/DMPK laboratories investigating the role of carboxylesterases (CES1/CES2) in prodrug activation or xenobiotic hydrolysis can utilize 5-GSA as a tool inhibitor with a reported IC50 of 200 nM against mouse CES1D in a competitive inhibition format [2]. The nanomolar potency differentiates 5-GSA from simple gallic acid, which lacks this level of CES engagement, making 5-GSA suitable for co-incubation experiments with ester-based prodrugs (e.g., oseltamivir, irinotecan) to assess the contribution of CES-mediated hydrolysis to overall metabolic clearance.

Botanical Extract Standardization and Chemotaxonomic Fingerprinting of Terminalia chebula

Quality-control and analytical laboratories engaged in the authentication of Chebulae Fructus (Terminalia chebula) raw materials can incorporate 5-O-galloylshikimic acid as a diagnostic LC-MS marker, because it co-elutes as a resolved peak alongside its positional isomers (3-O- and 4-O-galloylshikimic acid) in negative-ion mode MS spectra, providing a specific chemotaxonomic signature that distinguishes authentic T. chebula from morphologically similar Terminalia species or adulterants [3]. Quantification relative to the dominant ellagic acid peak further enables assessment of extract quality and processing consistency.

HIV Entry Inhibitor SAR: Minimal Galloyl-Shikimate Pharmacophore Unit

Virology and medicinal chemistry groups constructing structure-activity relationship (SAR) libraries around tannin-based HIV entry inhibitors can employ 5-GSA as the minimal mono-galloyl-shikimate scaffold. Because the anti-HIV activity of shikimate gallates follows a galloylation-degree gradient (tri-galloyl ≈ di-galloyl > mono-galloyl ≫ non-galloylated shikimate), 5-GSA serves as the baseline compound from which incremental galloylation can be systematically explored, a role that neither gallic acid nor shikimic acid alone can fulfill due to their inactivity or lack of the conjugate pharmacophore [4].

Quote Request

Request a Quote for 5-Galloylshikimic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.